BenchChemオンラインストアへようこそ!

Motesanib metabolite M3

Drug Metabolism Metabolite Identification Cytochrome P450 3A4

Motesanib metabolite M3 (CAS 1026278-72-7) is a well-characterized oxidative metabolite of the investigational pan-angiokinase inhibitor motesanib (AMG 706). It is specifically identified as the pyridine N-oxide derivative of the parent compound, formed primarily via cytochrome P450 3A4-mediated biotransformation.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 1026278-72-7
Cat. No. B12728688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotesanib metabolite M3
CAS1026278-72-7
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-])C
InChIInChI=1S/C22H23N5O2/c1-22(2)14-25-19-12-16(5-6-18(19)22)26-21(28)17-4-3-9-23-20(17)24-13-15-7-10-27(29)11-8-15/h3-12,25H,13-14H2,1-2H3,(H,23,24)(H,26,28)
InChIKeyASLJCBAIAYCPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Motesanib Metabolite M3 (CAS 1026278-72-7) Procurement Guide for Preclinical ADME & DMPK Research


Motesanib metabolite M3 (CAS 1026278-72-7) is a well-characterized oxidative metabolite of the investigational pan-angiokinase inhibitor motesanib (AMG 706). It is specifically identified as the pyridine N-oxide derivative of the parent compound, formed primarily via cytochrome P450 3A4-mediated biotransformation [1]. Unlike the pharmacologically active lactam metabolite M4, M3 is considered a major circulating yet biologically inactive metabolite, making it a critical reference standard for drug metabolism, DMPK modeling, and bioanalytical method development in oncology drug development programs [1][2].

Why Motesanib Metabolite M3 Cannot Be Replaced by the Parent Drug Motesanib or its Active Metabolite M4 in Quantitative Bioanalysis


The selection of the correct reference standard—Motesanib metabolite M3—is non-negotiable for rigorous DMPK research due to its unique structural identity as a pyridine N-oxide. Substituting M3 with the parent molecule motesanib or the active metabolite M4 (a lactam) would fundamentally invalidate quantitative assays. The parent drug does not co-elute with M3 under standard chromatographic conditions, and the M4 metabolite, while pharmacologically active, represents a distinct oxidative pathway (indoline oxidation vs. pyridine N-oxidation) and possesses different physicochemical properties [1]. A 2015 population PK model explicitly differentiates M4 as the active metabolite, further underscoring that M3 is a separate entity essential for accurately determining metabolic ratios and assessing CYP3A4-mediated clearance pathways [2].

Quantitative Differentiator Guide for Motesanib Metabolite M3 (1026278-72-7)


Structural Identity and Formation Pathway: Pyridine N-Oxide (M3) vs. Indoline Lactam (M4)

Motesanib undergoes two major distinct Phase I oxidative biotransformation pathways, producing the pyridine N-oxide metabolite M3 and the indoline lactam metabolite M4. The differentiation is absolute at the structural level: M3 is formed by N-oxidation of the (pyridin-4-yl)methylamino side chain, while M4 results from oxidation of the indoline ring to form an oxindole-like lactam [1]. This structural divergence necessitates the use of authentic M3 standard for unambiguous identification via MS/MS and NMR, as the metabolites exhibit different fragmentation patterns and chromatographic retention times [1].

Drug Metabolism Metabolite Identification Cytochrome P450 3A4

Pharmacological Activity Status: Inactive M3 N-Oxide Metabolite vs. Active M4 Lactam Metabolite

Motesanib's pharmacological activity against VEGFR1/2/3 and Kit is primarily retained by its M4 metabolite, not M3. A comprehensive population pharmacokinetic (POPPK) analysis performed across 8 clinical trials (n=451 patients) explicitly modeled M4 as the active metabolite contributing to drug effect, while M3 was identified as a major circulating but inactive species, and was not included in the PK/PD model [1]. The parent drug motesanib exhibits potent inhibition with IC50 values of 2 nM (VEGFR1), 3 nM (VEGFR2), and 6 nM (VEGFR3) [2].

PK/PD Modeling Active Metabolite Pharmacological Inactivity

Enzymatic Formation Specificity: CYP3A4-Driven N-Oxidation of M3 vs. Mixed CYP Profile of M4

The formation of M3 is predominantly catalyzed by CYP3A4, whereas the formation of M4 involves both CYP3A4 and minor contributions from CYP2D6 and CYP1A [1]. This differential enzyme specificity means that the M3/motesanib metabolic ratio can serve as a more selective probe for CYP3A4 activity in vitro compared to tracking M4 levels.

Drug-Drug Interaction CYP Inhibition Metabolic Phenotyping

Predicted Physicochemical Profile: LogP and Permeability Differentiation from Parent Drug

Predicted physicochemical properties highlight significant differences between M3 and its precursor. According to the INTEDE database, M3 has a predicted logP of 1.983, placing it within the optimal 0–3 log mol/L range for drug-likeness, and a topological polar surface area (TPSA) of 96.22 Ų [1]. The parent drug motesanib has a TPSA of 78.94 Ų [2], indicating that N-oxidation increases polarity and potentially reduces membrane permeability.

LogP Physicochemical Properties Predicted ADME

Key Application Scenarios for Motesanib Metabolite M3 (1026278-72-7) Based on Proven Differentiation


Bioanalytical Method Development and Validation (LC-MS/MS Reference Standard)

Motesanib M3 is an indispensable reference standard for developing and validating selective LC-MS/MS methods to quantify motesanib and its metabolites in human plasma. Unlike the parent drug, M3 requires its own authentic standard for accurate calibration and quality control (QC) sample preparation, as its distinct N-oxide structure yields different ionization efficiency and chromatographic retention [1]. Co-elution with the parent is not observed, and its use prevents false negatives or inaccurate concentration assignments in pharmacokinetic studies [2].

In Vitro CYP3A4 Phenotyping and DDI Screening Probe Substrate Metabolite

The highly selective CYP3A4-dependent formation of M3 makes it a superior marker for assessing CYP3A4 activity in human liver microsomes and hepatocytes in vitro [1]. By quantifying the conversion rate of motesanib to M3, researchers can evaluate CYP3A4 induction or inhibition in the context of drug-drug interaction (DDI) risk assessment with higher specificity than using a non-selective substrate that may be co-metabolized by multiple P450 isoforms.

Cross-Species Metabolic Profiling and Preclinical PK/PD Model Building

Because M3 was detected across all preclinical species examined (rat, dog, monkey, and human), it serves as a conserved metabolic marker for translational pharmacology [1]. Its pharmacological inactivity [2] means it is a critical component in dissociating drug clearance from pharmacodynamic effect, enabling the construction of more accurate preclinical-to-clinical PK/PD models that attribute anti-tumor efficacy solely to active species (parent + M4).

Metabolite Structure Elucidation and Confirmation by NMR and Mass Spectrometry

The comprehensive structural characterization of M3 via tandem mass spectrometry and NMR, as reported in the primary literature, establishes it as a definitive confirmatory standard for in vitro metabolism studies [1]. The unique pyridine N-oxide motif, confirmed by diagnostic MS fragmentation and characteristic 1H/13C NMR chemical shifts, makes M3 a benchmark for distinguishing N-oxidation metabolism from other oxidative pathways (e.g., lactam formation) in newly discovered VEGFR/Kit inhibitor series.

Quote Request

Request a Quote for Motesanib metabolite M3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.